molecular formula C16H22N2O6 B14845411 Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate

Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate

Cat. No.: B14845411
M. Wt: 338.36 g/mol
InChI Key: DLLKOXAEUUPXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with two carboxylate groups and an ethyl chain bearing a tert-butoxycarbonyl-protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amine can be deprotected under acidic conditions, revealing a free amine that can form hydrogen bonds or ionic interactions with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • Dimethyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)pyridine-2,6-dicarboxylate
  • Dimethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)pyridine-2,6-dicarboxylate
  • 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

Comparison: Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of a tert-butoxycarbonyl-protected amine.

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

dimethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2,6-dicarboxylate

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(21)17-7-6-10-8-11(13(19)22-4)18-12(9-10)14(20)23-5/h8-9H,6-7H2,1-5H3,(H,17,21)

InChI Key

DLLKOXAEUUPXRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.